molecular formula C6H11N3 B1339369 3,5-diethyl-1H-1,2,4-triazole CAS No. 7343-35-3

3,5-diethyl-1H-1,2,4-triazole

Cat. No. B1339369
CAS RN: 7343-35-3
M. Wt: 125.17 g/mol
InChI Key: UGERGYDWQOPISO-UHFFFAOYSA-N
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Description

3,5-diethyl-1H-1,2,4-triazole is a nitrogenous heterocyclic compound . It has a molecular weight of 125.17 and a melting point of 61-62°C . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of triazole derivatives has been reported in various studies . A novel C–N-linked triheterocyclic compound, 3,5-ditetrazolyl-1,2,4-triazole (DTT), was synthesized via a facile strategy from 3,5-diamino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of 3,5-diethyl-1H-1,2,4-triazole is represented by the InChI code: 1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3, (H,7,8,9) .


Chemical Reactions Analysis

Triazoles are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Physical And Chemical Properties Analysis

3,5-diethyl-1H-1,2,4-triazole is a powder at room temperature with a melting point of 61-62°C . It has a molecular weight of 125.17 .

Scientific Research Applications

Triazoles in Drug Development

  • Pharmaceutical Importance : Triazoles, including 1H-1,2,4-triazole derivatives, are crucial in developing new drugs with diverse biological activities. These compounds have seen significant interest for their potential uses in medicines, focusing on their synthesis and biological evaluation. Their relevance stems from their broad range of biological activities, such as anti-inflammatory, antimicrobial, and antitumor properties (Ferreira et al., 2013).

Triazoles in Corrosion Inhibition

  • Corrosion Inhibition : 4H-1,2,4-triazole derivatives have been studied for their effectiveness in protecting mild steel against corrosion in acidic environments. Their inhibitive efficiency was evaluated using various techniques, including electrochemical methods, revealing the potential of these compounds as effective corrosion inhibitors (Bentiss et al., 2007).

Triazoles in Energetic Materials

  • High-Density Energetic Materials : Salts of trinitromethyl-substituted triazoles have been identified as a new class of high-density energetic materials. These compounds demonstrate potential in applications requiring explosive properties, exhibiting high density, moderate to good thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).

Supramolecular Interactions of Triazoles

  • Supramolecular Chemistry : The study of 1,2,3-triazoles highlights their diverse supramolecular interactions and applications in coordination chemistry. These interactions include complexation of anions, coordination to metal ions, and ion-pair recognition. The unique properties of triazoles extend their applications beyond traditional chemistry to fields like photochemistry and catalysis (Schulze & Schubert, 2014).

Molecular Modeling and Structural Analysis

  • Molecular Modeling : Research into 1,2,4-triazole derivatives has also delved into their molecular modeling aspects, providing insights into their structural and electronic effects. This understanding contributes to their potential use in applications requiring specific molecular interactions, such as in pharmaceuticals (El-Reedy & Soliman, 2020).

Metal Complexes and Coordination

  • Transition-Metal Complexes : Triazole derivatives, including those with substitutions at the 1,2,4-triazole ring, are used in synthesizing metal complexes. These complexes have specific magnetic properties and potential applications in memory devices, optical switches, and displays due to their spin crossover properties (Şahin et al., 2008).

Green Chemistry and Polymer Support

  • Synthesis on Polymeric Supports : The synthesis of 1,2,4-triazoles has been achieved on polymeric supports, demonstrating a traceless and efficient process. This approach indicates the compatibility of triazole chemistry with principles of green chemistry and sustainable practices (Samanta & Yli-Kauhaluoma, 2005).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, serious eye damage/eye irritation, and reproductive toxicity .

properties

IUPAC Name

3,5-diethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGERGYDWQOPISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573585
Record name 3,5-Diethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diethyl-1H-1,2,4-triazole

CAS RN

7343-35-3
Record name 3,5-Diethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Ling, FP Zhai, ML Deng, D Wu, ZX Chen, XF Liu… - …, 2012 - pubs.rsc.org
Cyanide group is a robust electron-mediate ligand, widely used in functional coordination polymers. Synthesis of cyanide-containing functional coordination polymersvia solvothermal in …
Number of citations: 16 pubs.rsc.org
KA Kovalenko, AS Potapov… - Russian Chemical Reviews, 2022 - iopscience.iop.org
The review presents data on the use of porous metal-organic frameworks for the separation of some industrially important hydrocarbon mixtures, such as ethane and ethylene, propane …
Number of citations: 28 iopscience.iop.org
MBZ Hegazy, F Hassan, M Hu - Small, 2023 - Wiley Online Library
Since the discovery of Hofmann clathrates of inorganic cyanide bridged coordination polymers (Hofmann‐type CN‐CPs), extensive research is done to understand their behavior during …
Number of citations: 3 onlinelibrary.wiley.com

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